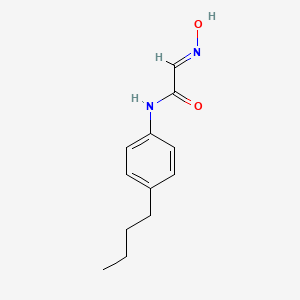

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide, also known as BHIA, is an organic compound with a broad range of applications in both scientific research and laboratory experiments. BHIA is a versatile compound that can be used as a starting material in a variety of synthetic pathways, as well as a versatile reagent in biochemical and physiological studies.

Scientific Research Applications

Chemoselective Synthesis

The chemoselective synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, involves the monoacetylation of the amino group of 2-aminophenol. This process utilizes immobilized lipase as the catalyst and studies various acyl donors, with vinyl acetate emerging as the most effective due to its irreversibility in the reaction. The study explores different parameters like agitation speed, solvent, catalyst loading, mole ratio, and temperature to optimize the process. The reaction follows a kinetically controlled synthesis with a ternary complex model, indicating inhibition by vinyl acetate based on Lineweaver–Burk plots (Magadum & Yadav, 2018).

Metabolic Pathways in Herbicides

Research on the metabolism of chloroacetamide herbicides in liver microsomes of rats and humans reveals significant insights into their carcinogenic pathways. The study examines the metabolic transformation of compounds like acetochlor and metolachlor into specific intermediates, highlighting the role of cytochrome P450 isoforms in this process. This understanding can help in assessing the risks associated with these herbicides and developing safer alternatives (Coleman et al., 2000).

Antioxidant Properties

The synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and their evaluation for antioxidant activity present a promising area of research. These compounds exhibit considerable antioxidant activity, comparable to standards, with certain derivatives showing remarkable activity at low concentrations. This suggests potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(2E)-N-(4-butylphenyl)-2-hydroxyiminoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15)/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMHNPKUEJCKLX-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)NC(=O)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[1-[2-[(2E)-2-phenacylideneimidazolidin-1-yl]ethyl]imidazolidin-2-ylidene]-1-phenylethanone](/img/no-structure.png)